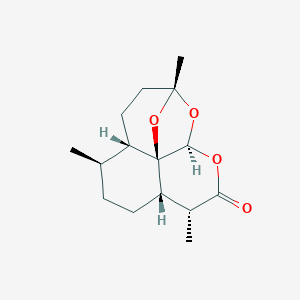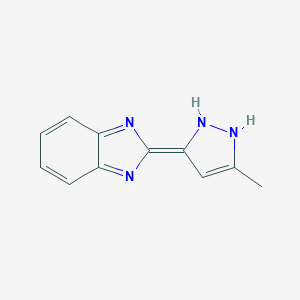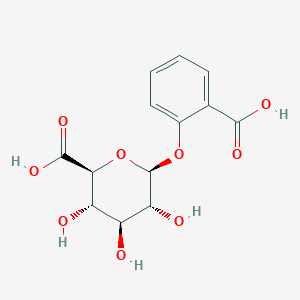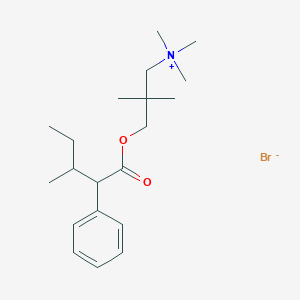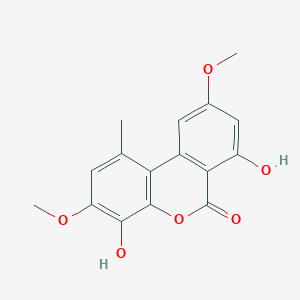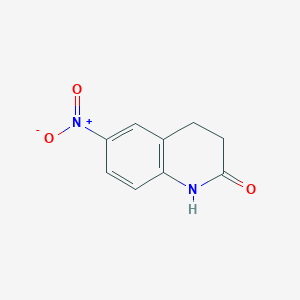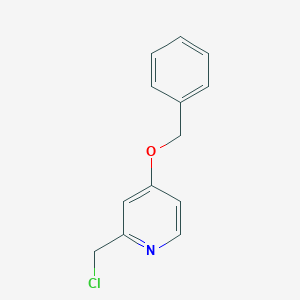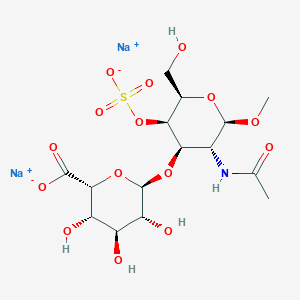
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside, also known as M-3S-GalNAc4S, is a complex carbohydrate molecule that plays a crucial role in many biological processes. This molecule is a member of the glycosaminoglycan family, which is a group of long, linear polysaccharides that are found in the extracellular matrix of connective tissues. M-3S-GalNAc4S is known for its unique chemical structure, which includes a sulfate group and an iduronic acid residue. This molecule has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is complex and involves its interactions with proteins and other molecules in the extracellular matrix. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been shown to modulate various signaling pathways, including the Wnt and FGF signaling pathways. This molecule also plays a critical role in cell adhesion and migration, which are essential processes in tissue development and repair.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has several biochemical and physiological effects. This molecule has been shown to regulate the activity of various enzymes, including heparanase and matrix metalloproteinases. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS also modulates the activity of growth factors, including FGF and VEGF. This molecule has been shown to play a critical role in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS in lab experiments include its unique chemical structure, which allows researchers to study its interactions with proteins and other molecules in the extracellular matrix. This molecule is also relatively stable and can be synthesized in large quantities. However, the synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a complex process that requires specialized equipment and expertise. This molecule is also relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS. Researchers are continuing to investigate the role of this molecule in various biological processes, including tissue development and repair, inflammation, and disease. There is also ongoing research into the synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS and its derivatives, which may have potential applications in drug development and other areas of biotechnology. Overall, the study of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is an exciting and rapidly evolving field that has the potential to yield significant insights into the structure and function of complex carbohydrates and their interactions with proteins.
Métodos De Síntesis
The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a complex process that involves several steps. The starting material for the synthesis is N-acetylgalactosamine, which is converted to 2-acetamido-2-deoxygalactose. This intermediate is then reacted with iduronic acid to form the iduronic acid derivative. The final step involves the addition of a sulfate group to the iduronic acid residue. The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS is a challenging process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been extensively studied for its potential applications in scientific research. This molecule has been shown to play a critical role in many biological processes, including cell adhesion, growth factor signaling, and inflammation. Researchers have also studied the role of Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS in various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranosideS has been used as a tool for studying the structure and function of glycosaminoglycans and their interactions with proteins.
Propiedades
Número CAS |
109914-81-0 |
|---|---|
Nombre del producto |
Methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |
Fórmula molecular |
C15H23NNa2O15S |
Peso molecular |
535.4 g/mol |
Nombre IUPAC |
disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12-,14-,15-;;/m1../s1 |
Clave InChI |
VFJHIBOVYWZXEM-HYGAWUOQSA-L |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Sinónimos |
MAIS-Gal methyl 2-acetamido-2-deoxy-3-O-(alpha-idopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






